2-[3-Benzyl-5-(6-methyl-1,3-benzothiazol-2-yl)-1,3,5-triazinan-1-yl]-6-methyl-1,3-benzothiazole
Description
2-[3-Benzyl-5-(6-methyl-1,3-benzothiazol-2-yl)-1,3,5-triazinan-1-yl]-6-methyl-1,3-benzothiazole is a complex organic compound that features a benzothiazole ring system. Benzothiazoles are a class of sulfur-containing heterocycles that have significant pharmaceutical and biological activity
Properties
Molecular Formula |
C26H25N5S2 |
|---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
2-[3-benzyl-5-(6-methyl-1,3-benzothiazol-2-yl)-1,3,5-triazinan-1-yl]-6-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C26H25N5S2/c1-18-8-10-21-23(12-18)32-25(27-21)30-15-29(14-20-6-4-3-5-7-20)16-31(17-30)26-28-22-11-9-19(2)13-24(22)33-26/h3-13H,14-17H2,1-2H3 |
InChI Key |
DOHCESHULZZHOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3CN(CN(C3)C4=NC5=C(S4)C=C(C=C5)C)CC6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives typically involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . For the specific compound , the synthetic route would likely involve the following steps:
Condensation Reaction: The initial step involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone to form the benzothiazole ring.
Cyclization: The intermediate product undergoes cyclization to form the triazinan ring.
Substitution: The final step involves the substitution of the benzyl and methyl groups at the appropriate positions on the benzothiazole ring.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as BiCl5 have been used to facilitate the synthesis of 2-aryl benzothiazole derivatives .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzothiazole derivatives can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
2-[3-Benzyl-5-(6-methyl-1,3-benzothiazol-2-yl)-1,3,5-triazinan-1-yl]-6-methyl-1,3-benzothiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anti-cancer, anti-bacterial, and anti-inflammatory properties.
Industry: Utilized in the production of dyes, imaging reagents, and electroluminescent devices.
Mechanism of Action
The mechanism of action of benzothiazole derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific structure of the compound and its functional groups .
Comparison with Similar Compounds
Similar Compounds
2-Arylbenzothiazoles: Known for their anti-cancer and anti-microbial properties.
Benzoxazoles: Similar structure but with an oxygen atom instead of sulfur, used in various pharmaceutical applications.
Thiazoles: Lack the fused benzene ring but have similar biological activities.
Uniqueness
2-[3-Benzyl-5-(6-methyl-1,3-benzothiazol-2-yl)-1,3,5-tr
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